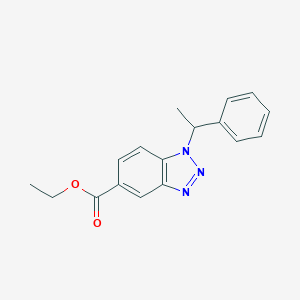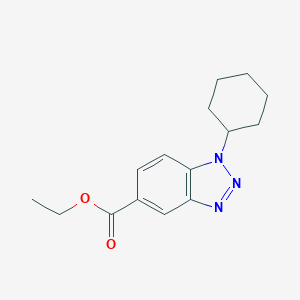![molecular formula C16H20ClNO2 B249522 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine, also known as Furanafin, is a synthetic compound that has been studied for its potential use as an antifungal agent. In
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine is not fully understood, but it is believed to inhibit fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This results in the disruption of cell wall integrity and ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an antifungal agent. In addition, N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been shown to have a broad spectrum of activity against different Candida species, which is important given the increasing prevalence of drug-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in lab experiments is its relatively low toxicity compared to other antifungal agents. This allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation is the lack of in vivo studies, which makes it difficult to determine the efficacy of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in animal models.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine. One potential avenue is the development of combination therapies using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine and other antifungal agents to improve efficacy against drug-resistant Candida strains. Additionally, further studies are needed to determine the safety and efficacy of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in animal models, as well as its potential use in clinical settings. Finally, the development of more efficient synthesis methods for N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine could lead to increased availability and lower costs for researchers.
Synthesemethoden
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine involves a multi-step process that begins with the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with methylamine and isopropylamine to yield the final product, N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been studied for its potential use as an antifungal agent, particularly against Candida species. In vitro studies have shown that N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has potent antifungal activity against a wide range of Candida strains, including those that are resistant to commonly used antifungal agents such as fluconazole and amphotericin B.
Eigenschaften
Produktname |
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine |
|---|---|
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-16(2,3)18-10-12-6-8-14(20-12)11-5-7-15(19-4)13(17)9-11/h5-9,18H,10H2,1-4H3 |
InChI-Schlüssel |
CPOVFYPSLFMGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)





![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
